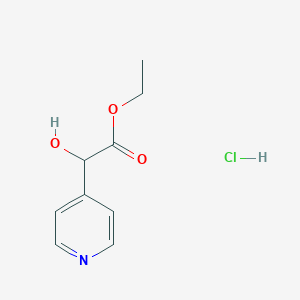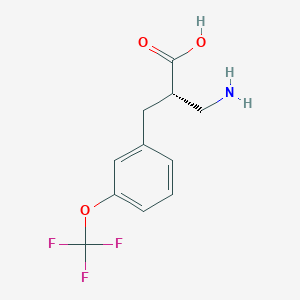
(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid is a compound that features a trifluoromethoxy group attached to a benzyl ring, which is further connected to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final steps often include deprotection and purification to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-(3-methoxybenzyl)propanoic acid: Similar structure but lacks the trifluoromethoxy group.
3-Amino-2-(3-trifluoromethylbenzyl)propanoic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
3-Amino-2-(3-fluorobenzyl)propanoic acid: Features a single fluorine atom instead of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (S)-3-Amino-2-(3-(trifluoromethoxy)benzyl)propanoic acid imparts unique chemical properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These properties make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H12F3NO3 |
|---|---|
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-[3-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-3-1-2-7(5-9)4-8(6-15)10(16)17/h1-3,5,8H,4,6,15H2,(H,16,17)/t8-/m0/s1 |
Clave InChI |
QGQLAUJNHCGALO-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OC(F)(F)F)C[C@@H](CN)C(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


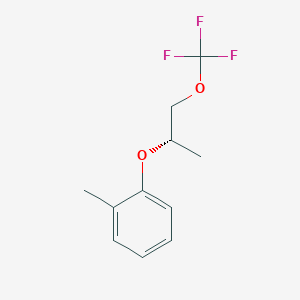
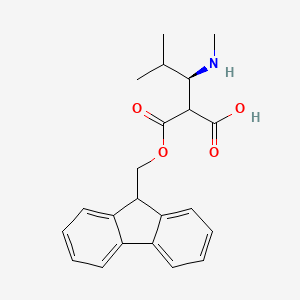


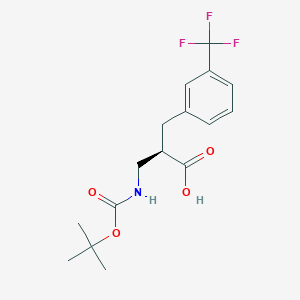

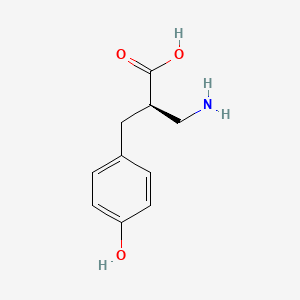
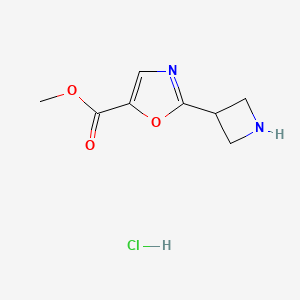
propanoic acid](/img/structure/B12947126.png)
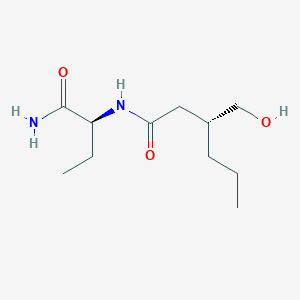
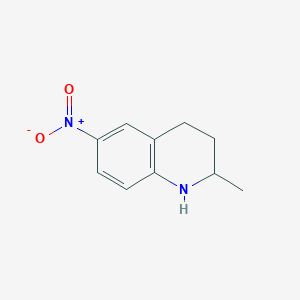
![(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B12947154.png)
![2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B12947171.png)
